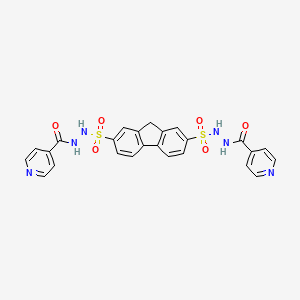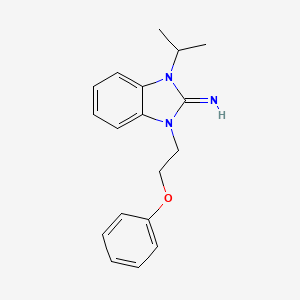
N'2,N'7-diisonicotinoyl-9H-fluorene-2,7-disulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including pyridine, sulfonyl, and carbohydrazide moieties
Métodos De Preparación
The synthesis of N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired bonds and functional groups. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as antibacterial or anticancer activities. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE can be compared with other similar compounds that contain pyridine, sulfonyl, and carbohydrazide groups. These similar compounds may have different structural arrangements or additional functional groups that confer unique properties. By comparing these compounds, researchers can identify the specific features that make N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE unique and explore its potential advantages in various applications.
Propiedades
Fórmula molecular |
C25H20N6O6S2 |
|---|---|
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
N'-[[7-[(pyridine-4-carbonylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C25H20N6O6S2/c32-24(16-5-9-26-10-6-16)28-30-38(34,35)20-1-3-22-18(14-20)13-19-15-21(2-4-23(19)22)39(36,37)31-29-25(33)17-7-11-27-12-8-17/h1-12,14-15,30-31H,13H2,(H,28,32)(H,29,33) |
Clave InChI |
MPNLQKOOFKCUMA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)S(=O)(=O)NNC(=O)C3=CC=NC=C3)C4=C1C=C(C=C4)S(=O)(=O)NNC(=O)C5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-bromo-2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B11612523.png)
![(4Z)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B11612526.png)
![8-(benzyloxy)-2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B11612530.png)
![methyl (5E)-1-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11612558.png)
![N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612565.png)
![1-(4-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole](/img/structure/B11612567.png)
![2-oxo-2-phenylethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B11612573.png)
![N-(2-ethyl-6-methylphenyl)-2-{2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11612574.png)

![(5Z)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B11612597.png)
![3-(2-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B11612600.png)
![(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11612602.png)

![Ethyl 4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11612609.png)
